Increased Lipophilicity (LogP) vs. Non-Fluorinated Pyrazole Acetic Acid
The introduction of a -CF₃ group at the 3-position of the pyrazole ring significantly increases the compound's lipophilicity compared to its non-fluorinated counterpart, 2-(1H-pyrazol-4-yl)acetic acid. This property enhances membrane permeability and potential bioavailability. The LogP of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid is measured at 1.0556 , whereas the non-fluorinated analog has a computed XLogP3 of -0.3 .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.0556 |
| Comparator Or Baseline | 2-(1H-pyrazol-4-yl)acetic acid (CAS 934172-55-1); XLogP3 = -0.3 |
| Quantified Difference | ΔLogP ≈ +1.36 units |
| Conditions | Computed LogP from vendor datasheets (Leyan for target, Angene for comparator). |
Why This Matters
A higher LogP correlates with improved passive membrane diffusion, a key parameter for optimizing oral bioavailability and CNS penetration in drug discovery programs.
